
2beta,16beta-Dipiperidino-5alpha-androstan-3alpha-ol-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is a synthetic steroidal compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of hydroxyl and piperidino groups attached to the androstan backbone, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves multiple steps, starting from readily available steroid precursorsCommon reagents used in these reactions include piperidine, hydroxylating agents, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from reaction mixtures. The specific conditions and reagents used can vary depending on the scale of production and the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: The piperidino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various medical conditions.
Industry: It is used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and piperidino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Androstanediol: A metabolite of dihydrotestosterone with similar structural features.
Androstenol: A pheromone with a related androstan structure.
Uniqueness
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is unique due to the presence of both hydroxyl and piperidino groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C29H48N2O2 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(2S,3R,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C29H48N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-26,32H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26+,28-,29-/m0/s1 |
Clave InChI |
KUCISTFXMDQUHG-BJVUPQECSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@@H](C5)O)N6CCCCC6)C |
SMILES canónico |
CC12CCC3C(C1CC(C2=O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



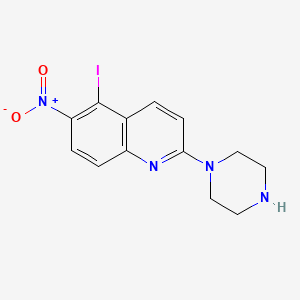
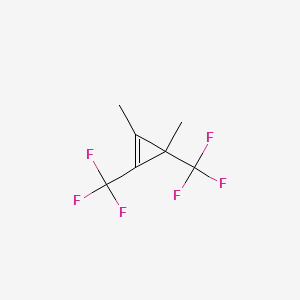
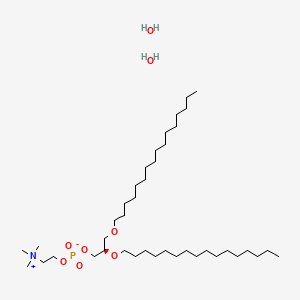
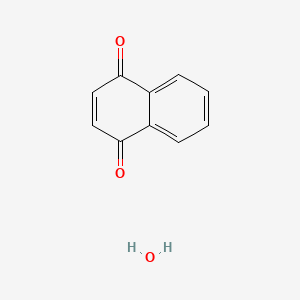

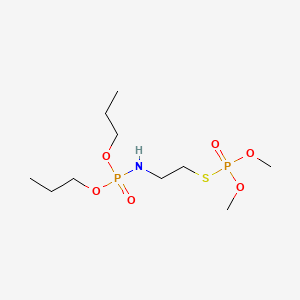
![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)
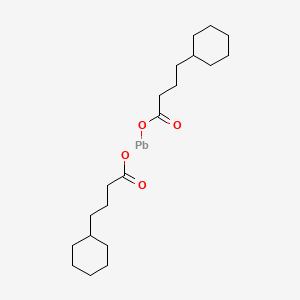



![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
